3-Chloro-2-fluoro-4-methoxypyridine
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Overview
Description
3-Chloro-2-fluoro-4-methoxypyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClFNO It is a derivative of pyridine, where the hydrogen atoms at positions 3, 2, and 4 are replaced by chlorine, fluorine, and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-4-methoxypyridine typically involves the halogenation and methoxylation of pyridine derivatives. One common method is the selective fluorination of 3-chloro-4-methoxypyridine using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) . The reaction is usually carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation and methoxylation processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
3-Chloro-2-fluoro-4-methoxypyridine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-4-methoxypyridine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) and the electron-donating methoxy group influence its reactivity and binding affinity. These interactions can modulate various biochemical pathways, making it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoro-4-methoxypyridine
- 3-Bromo-2-fluoro-4-methoxypyridine
- 3-Chloro-2-fluoro-5-methoxypyridine
Uniqueness
3-Chloro-2-fluoro-4-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine, fluorine, and methoxy groups enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C6H5ClFNO |
---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
3-chloro-2-fluoro-4-methoxypyridine |
InChI |
InChI=1S/C6H5ClFNO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 |
InChI Key |
MYJPKEKEPGHLPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)F)Cl |
Origin of Product |
United States |
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